molecular formula C14H16N2 B1618305 1,2-Bis(2-methylphenyl)hydrazine CAS No. 617-22-1

1,2-Bis(2-methylphenyl)hydrazine

Cat. No.: B1618305
CAS No.: 617-22-1
M. Wt: 212.29 g/mol
InChI Key: OVXBYJMCICSXFP-UHFFFAOYSA-N
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Description

1,2-Bis(2-methylphenyl)hydrazine (CAS 617-22-1), also known as 2,2-dimethylhydrazobenzene, is a hydrazine derivative with two 2-methylphenyl substituents. It is primarily utilized in industrial and scientific research, though specific applications remain underexplored in available literature . Key physical properties include a boiling point of 259°C at 760 mmHg and a density of 1.124 g/cm³. Limited toxicological or ecological data are available, highlighting the need for further safety assessments .

Properties

CAS No.

617-22-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)hydrazine

InChI

InChI=1S/C14H16N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3

InChI Key

OVXBYJMCICSXFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NNC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1NNC2=CC=CC=C2C

Other CAS No.

617-22-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Hydrazine Derivatives

Hydrazine derivatives exhibit diverse properties based on substituents. Below is a comparative analysis of 1,2-Bis(2-methylphenyl)hydrazine with structurally similar compounds:

Key Comparative Insights

  • Chloroethyl and sulfonyl groups in laromustine enhance DNA alkylation efficiency, a mechanism absent in this compound .
  • Conformational Dynamics: KS119 exhibits atropisomerism due to restricted rotation, leading to distinct biological activities.
  • Therapeutic Potential: Bis(sulfonyl)hydrazines (e.g., laromustine) are clinically validated for cancer therapy, whereas this compound lacks documented medicinal applications .

Research Findings and Data Tables

Physical and Chemical Properties

Property This compound KS119 Laromustine
Molecular Weight ~226.3 g/mol ~449.9 g/mol ~323.8 g/mol
Boiling Point 259°C Not reported Decomposes at >200°C
Solubility Not reported Lipophilic (logP ~2.5) Moderate aqueous solubility
Stability Stable under standard conditions Atropisomers interconvert at 37°C Hydrolytically stable as prodrug

Discussion of Structural-Activity Relationships (SAR)

  • Electron-Donating vs. Nitro groups in KS119 enhance redox sensitivity, enabling hypoxia-selective activation .
  • Role of Aromatic Substituents :
    • Chlorophenyl () and nitrophenyl () groups improve binding to biological targets, whereas methylphenyl groups may prioritize industrial applications .

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